molecular formula C23H29N3O B248308 N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide

N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide

Numéro de catalogue B248308
Poids moléculaire: 363.5 g/mol
Clé InChI: OTRXMCGDEVYTFQ-VMPITWQZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. BTK inhibition has been linked to the treatment of various hematological malignancies, autoimmune diseases, and inflammatory disorders.

Mécanisme D'action

N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide inhibits the activity of BTK, a key enzyme involved in B-cell receptor signaling. BTK plays a crucial role in the survival and proliferation of B-cells, and its inhibition leads to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. In addition, BTK inhibition has been shown to modulate the activity of other immune cells, including T-cells and macrophages, leading to the suppression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been shown to induce apoptosis of malignant B-cells and suppress the proliferation of both malignant and non-malignant B-cells. In addition, N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been shown to modulate the activity of other immune cells, leading to the suppression of pro-inflammatory cytokines. N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has also been shown to have a favorable safety profile, with minimal off-target effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide is its specificity for BTK, which reduces the risk of off-target effects. In addition, N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has shown efficacy in preclinical models of various hematological malignancies and autoimmune diseases. However, one limitation of N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide is its relatively short half-life, which may limit its efficacy in clinical settings.

Orientations Futures

There are several future directions for the development of N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide and other BTK inhibitors. One potential area of research is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or CD20 antibodies, to enhance their efficacy. Another area of research is the identification of biomarkers that can predict response to BTK inhibitors, which could lead to personalized treatment strategies. Finally, the development of more potent and selective BTK inhibitors with longer half-lives could further enhance the therapeutic potential of this class of drugs.

Méthodes De Synthèse

The synthesis of N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide involves a multi-step process that begins with the reaction of 4-methylbenzoyl chloride with 1,2-diaminopropane to form N-(4-methylphenyl)propane-1,2-diamine. This intermediate is then reacted with 4-[(2E)-3-phenyl-2-propenyl]-1-piperazinecarboxylic acid tert-butyl ester to form the final product, N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide.

Applications De Recherche Scientifique

N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been extensively studied in preclinical models and has shown promising results in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In addition, N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has shown efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE).

Propriétés

Formule moléculaire

C23H29N3O

Poids moléculaire

363.5 g/mol

Nom IUPAC

N-(4-methylphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide

InChI

InChI=1S/C23H29N3O/c1-20-9-11-22(12-10-20)24-23(27)13-15-26-18-16-25(17-19-26)14-5-8-21-6-3-2-4-7-21/h2-12H,13-19H2,1H3,(H,24,27)/b8-5+

Clé InChI

OTRXMCGDEVYTFQ-VMPITWQZSA-N

SMILES isomérique

CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3

SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3

SMILES canonique

CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.